3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate typically involves the reaction of 3-methyl-1H-indazole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include cooling the reaction mixture to 0°C to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium or copper catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is employed in studies to understand the biological activities of indazole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can enhance the compound’s ability to interact with these targets by increasing its lipophilicity and facilitating membrane permeability. The indazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-indazole: Lacks the trifluoromethanesulfonate group, resulting in different chemical reactivity and biological activity.
4-Trifluoromethanesulfonyl-1H-indazole: Similar structure but with different substitution patterns, leading to variations in pharmacological properties.
1H-Indazole-4-yl trifluoromethanesulfonate: Similar but without the methyl group, affecting its electronic properties and reactivity
Uniqueness
3-Methyl-1H-indazol-4-yl trifluoromethanesulfonate is unique due to the presence of both the methyl group and the trifluoromethanesulfonate group. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. The trifluoromethanesulfonate group enhances the compound’s ability to participate in substitution reactions, while the methyl group can affect its binding interactions with biological targets .
Properties
Molecular Formula |
C9H7F3N2O3S |
---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(3-methyl-2H-indazol-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3N2O3S/c1-5-8-6(14-13-5)3-2-4-7(8)17-18(15,16)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
MZVIGTAXLCUKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.